molecular formula C8H11N3O2 B14560812 2-(5-Ethyl-2-furoyl)guanidine CAS No. 62120-06-3

2-(5-Ethyl-2-furoyl)guanidine

Cat. No.: B14560812
CAS No.: 62120-06-3
M. Wt: 181.19 g/mol
InChI Key: XNBXOOHMNZQKJE-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-furoyl)guanidine is a compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a furoyl group and a guanidine moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-2-furoyl)guanidine typically involves the reaction of 5-ethyl-2-furoic acid with guanidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furoyl group and the guanidine moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-2-furoyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-furoyl)guanidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of 2-(5-Ethyl-2-furoyl)guanidine: The combination of the furoyl group and guanidine moiety in this compound imparts unique properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

CAS No.

62120-06-3

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-(diaminomethylidene)-5-ethylfuran-2-carboxamide

InChI

InChI=1S/C8H11N3O2/c1-2-5-3-4-6(13-5)7(12)11-8(9)10/h3-4H,2H2,1H3,(H4,9,10,11,12)

InChI Key

XNBXOOHMNZQKJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(=O)N=C(N)N

Origin of Product

United States

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